molecular formula C19H22FN3O4S2 B2394397 N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-11-8

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2394397
M. Wt: 439.52
InChI Key: KNMNPTCSMIOBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Asymmetric Synthesis

The compound and related derivatives serve as key intermediates in catalytic asymmetric synthesis processes. For instance, they are utilized in the chiral phosphoric acid (CPA)-catalyzed asymmetric addition to cyclic N-acyl-iminiums, facilitating metal-free access to sulfone and fluorine-containing compounds with contiguous quaternary stereocenters, which are significant in bio-relevant molecules (Bhosale et al., 2022).

Synthesis of Pyrazole-sulfonamide Derivatives

Research on pyrazole-sulfonamide derivatives, including structures similar to the target compound, has shown significant potential in the development of antiproliferative agents. These compounds have been tested against various cancer cell lines, demonstrating particularly cell-selective effects and promising broad-spectrum antitumor activity (Mert et al., 2014).

COX-2 Inhibition

Derivatives of the compound have been investigated for their cyclooxygenase-2 (COX-2) inhibitory activity. Research has found that specific positioning of the methanesulfonamide group on the phenyl ring significantly impacts COX-2 inhibition, leading to potent and selective inhibitors (Singh et al., 2004).

Drug Metabolism Studies

The compound and its derivatives have been applied in drug metabolism studies to prepare mammalian metabolites of certain drugs, utilizing microbial-based surrogate biocatalytic systems for structure characterization and supporting clinical investigations (Zmijewski et al., 2006).

Antimicrobial Activities

Novel pyrazole-sulfonamide derivatives, including structures related to the target compound, have been synthesized and evaluated for their antimicrobial properties, showing activity exceeding that of reference drugs against bacteria and fungi (Alsaedi et al., 2019).

properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-12-29(26,27)23-19(16-6-4-5-7-17(16)20)13-18(21-23)14-8-10-15(11-9-14)22-28(2,24)25/h4-11,19,22H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNPTCSMIOBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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